N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group and a benzamide moiety modified with a piperidin-1-ylsulfonyl group. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-29-17-9-5-16(6-10-17)20-23-24-21(30-20)22-19(26)15-7-11-18(12-8-15)31(27,28)25-13-3-2-4-14-25/h5-12H,2-4,13-14H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRBPZDOTMHKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 440.49 g/mol
- IUPAC Name : N-{[(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)carbamoyl]methyl}-2-phenylacetamide
The structure features a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds with oxadiazole derivatives exhibit notable antimicrobial properties. A study evaluating similar compounds showed significant activity against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 μM for structurally related benzamide derivatives . This suggests that this compound may also possess similar efficacy against bacterial strains.
Enzyme Inhibition
The biological activity of this compound may extend to enzyme inhibition. Compounds bearing the piperidine nucleus have been associated with various pharmacological effects, including enzyme inhibition and antibacterial action. Specifically, piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and urease . The presence of the sulfonamide group in the compound is also linked to antibacterial properties and enzyme inhibition.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxadiazole derivatives have demonstrated low toxicity in human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development . This aspect is essential for considering clinical applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds. The methoxy group on the phenyl ring has been identified as a critical feature that enhances biological activity in various derivatives. For instance, modifications on the phenyl ring significantly influence the cytotoxicity and antimicrobial efficacy of related compounds .
Synthesis and Evaluation
A series of studies focused on synthesizing oxadiazole derivatives have provided insights into their biological potential. In one study, derivatives were synthesized and evaluated for their antibacterial activity against various strains. The results indicated promising antimicrobial effects alongside acceptable cytotoxicity profiles .
Comparative Analysis
| Compound | IC (μM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide Derivative A | 1.35 | Mycobacterium tuberculosis |
| Benzamide Derivative B | 2.18 | Mycobacterium tuberculosis |
This table illustrates comparative data on IC values for related compounds, highlighting the potential of this compound as a candidate for further investigation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Antifungal Activity
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
- Structural Similarity : Shares the 1,3,4-oxadiazole and 4-methoxyphenyl groups but differs in the sulfamoyl substituent (benzyl-methyl vs. piperidin).
- Activity : Demonstrated antifungal efficacy against Candida albicans by inhibiting thioredoxin reductase (IC₅₀ = 12 µM) .
- SAR Insight : The 4-methoxyphenyl group is critical for antifungal activity, while sulfamoyl modifications influence potency.
Derivatives Targeting Mycobacterial Enzymes
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) :
- Structural Similarity : Retains the 4-methoxyphenyl-oxadiazole core but replaces the benzamide with a sulfanyl-acetamide group.
- Activity : Identified in a multitarget screen against Mycobacterium tuberculosis, inhibiting PyrG and PanK enzymes .
- SAR Insight : The sulfanyl linker may enhance binding flexibility, while the nitro group on the acetamide moiety contributes to target affinity.
Antimicrobial Agents with Sulfonyl Modifications
- OZE-II (N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide) :
- Structural Similarity : Features a sulfonyl-substituted benzamide but uses a 3,5-dimethoxyphenyl group on the oxadiazole.
- Activity : Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 4–16 µg/mL) .
- SAR Insight : Sulfonyl groups paired with electron-rich aromatic systems (e.g., methoxy) enhance microbial membrane disruption.
Piperidine/Piperazine-Sulfonamide Derivatives
- 4-Ethyl-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide: Structural Similarity: Replaces the benzamide with a piperazine-sulfonamide group. SAR Insight: Piperazine vs. piperidine substitutions alter solubility and pharmacokinetic profiles, impacting therapeutic applicability.
Key Research Findings and Data Tables
Structure-Activity Relationship (SAR) Insights
Oxadiazole Substituents :
- The 4-methoxyphenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., HDACs, thioredoxin reductase) .
- Electron-withdrawing groups (e.g., trifluoromethyl in HSGN-235) improve antimicrobial potency but may reduce solubility .
Benzamide Modifications :
- Piperidin-1-ylsulfonyl groups likely engage in hydrogen bonding with catalytic residues (e.g., in sulfotransferases or proteases) .
- Replacement with methyl or nitro groups (as in CDD-934506) shifts activity toward bacterial targets .
Synthetic Accessibility :
- Amide coupling protocols (e.g., using DMF and oxalyl chloride) yield high-purity derivatives (>95% HPLC) but with variable yields (12–90%) .
Q & A
Basic: What are the key synthetic steps for preparing N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
The synthesis typically involves sequential functionalization of the 1,3,4-oxadiazole and sulfonylbenzamide moieties. A representative approach includes:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate under reflux with a dehydrating agent (e.g., H₂SO₄ in ethanol, 3–4 hours) .
- Step 2 : Sulfonylation of the benzamide group using 4-(chloromethyl)benzenesulfonyl chloride in the presence of a mild base (e.g., 5% Na₂CO₃) at room temperature .
- Step 3 : Piperidine substitution via nucleophilic displacement under basic conditions (e.g., LiH in DMF, 4–6 hours) .
- Purification : Recrystallization from methanol or ethanol after TLC confirmation .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Essential for verifying substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.5–2.5 ppm) and sulfonyl/carbonyl linkages .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used for validating bond lengths (e.g., oxadiazole C–N bonds at ~1.30 Å) .
Basic: How is preliminary antibacterial activity evaluated?
- Broth Microdilution Assay : Determines MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of Inhibition : Agar diffusion assays using 100 µg/mL compound concentrations .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks .
Advanced: How to design SAR studies for bioactivity optimization?
- Substituent Variation : Modify the methoxyphenyl group (e.g., halogenation, alkylation) to assess electronic/steric effects on antibacterial potency .
- Piperidine Analogues : Replace piperidine with morpholine or pyrrolidine to study sulfonamide flexibility .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted high affinity for bacterial enzyme targets (e.g., dihydrofolate reductase) .
Advanced: What computational methods predict enzyme-binding affinity?
- Molecular Docking : Simulate interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s targets) using software like Schrödinger Suite or GROMACS .
- MD Simulations : Validate binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values from enzyme inhibition assays .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare X-ray crystallographic data (e.g., torsion angles) with NMR-derived NOE correlations .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to reconcile experimental vs. theoretical chemical shifts .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in complex spectra .
Advanced: What strategies mitigate low yields in sulfonylation steps?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF to reduce side reactions .
- Temperature Control : Perform sulfonylation at 0–5°C to minimize hydrolysis .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
Advanced: How to assess metabolic stability in early drug discovery?
- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
